5-Pyrrolidin-1-yl-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one
Overview
Description
5-Pyrrolidin-1-yl-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one is a compound that features a pyrrolidine ring, a trifluoromethoxy-substituted phenyl group, and a pyridazinone core
Preparation Methods
The synthesis of 5-Pyrrolidin-1-yl-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of acyclic precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Trifluoromethoxy-Substituted Phenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Construction of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with ketones or esters.
Chemical Reactions Analysis
5-Pyrrolidin-1-yl-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic applications.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-1-yl-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethoxy-substituted phenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
5-Pyrrolidin-1-yl-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one can be compared with other similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are known for their biological activity.
Pyridazinone Derivatives: These compounds have the pyridazinone core and are used in medicinal chemistry for their diverse pharmacological properties.
Trifluoromethoxy-Substituted Phenyl Compounds: These compounds are known for their unique electronic properties and are used in various chemical reactions.
Properties
IUPAC Name |
5-pyrrolidin-1-yl-2-[[3-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)24-14-5-3-4-12(8-14)11-22-15(23)9-13(10-20-22)21-6-1-2-7-21/h3-5,8-10H,1-2,6-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXXHCVYPNRHFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC3=CC(=CC=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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